molecular formula C22H27BrN2O3 B8100340 Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate

Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate

Cat. No.: B8100340
M. Wt: 447.4 g/mol
InChI Key: OLWVAKYSJUHHSC-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a bromopyridine moiety, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction using a bromopyridine derivative.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be attached through an etherification reaction.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromopyridine moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the phenylmethoxy group.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a pyrazole ring instead of the bromopyridine moiety.

Uniqueness

Tert-butyl 4-((6-bromopyridin-2-yl)(phenyl)methoxy)piperidine-1-carboxylate is unique due to the presence of both the bromopyridine and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

tert-butyl 4-[(6-bromopyridin-2-yl)-phenylmethoxy]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3/c1-22(2,3)28-21(26)25-14-12-17(13-15-25)27-20(16-8-5-4-6-9-16)18-10-7-11-19(23)24-18/h4-11,17,20H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVAKYSJUHHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(C2=CC=CC=C2)C3=NC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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